2-Butanone-1,1,1,3,3-d5
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-butanone involves various chemical strategies, including the use of deuterated compounds for tracing and studying reaction mechanisms. For example, the synthesis of related compounds employs methods that highlight the role of specific functional groups and isotopic labeling in understanding molecular interactions and transformations (Lin et al., 1993).
Molecular Structure Analysis
The molecular structure and conformation of 2-butanone derivatives, including those with isotopic labeling, have been studied extensively. Investigations often utilize techniques like gas electron diffraction, combined with ab initio calculation and vibrational spectroscopy, to determine the molecular geometry, bond lengths, angles, and conformational distributions (Sakurai et al., 1989).
Chemical Reactions and Properties
The reactivity of 2-butanone and its isotopically labeled counterparts can vary significantly with the introduction of deuterium atoms. Studies such as those on the crossed molecular beam and low-temperature kinetics highlight the complex dynamics of reactions involving these molecules, especially in the context of forming nitrogen-bearing molecules in extraterrestrial environments (Morales et al., 2011). Such research sheds light on the pathways and product distributions resulting from these interactions.
Physical Properties Analysis
The study of the physical properties of 2-butanone derivatives, including those with isotopic labels, focuses on aspects like dipole moments and internal rotation, which are crucial for understanding the behavior of these molecules in various states and conditions. Research in this area provides insights into the factors influencing the physical characteristics of these compounds, such as barrier heights to internal rotation (Pierce et al., 1969).
Chemical Properties Analysis
The chemical properties of 2-butanone and its deuterated derivatives are central to their utility in research and industrial applications. Investigations into the atmospheric chemistry of related compounds, for example, reveal the influence of structural elements on reactivity with radicals and photochemical stability, highlighting the environmental impact and degradation pathways of these molecules (Yu et al., 2018).
For detailed investigations and findings on 2-Butanone-1,1,1,3,3-d5 and related compounds, refer to the cited sources:
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,1,3,3-pentadeuteriobutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-PDWRLMEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanone-1,1,1,3,3-d5 | |
CAS RN |
24313-50-6 | |
Record name | 2-Butanone-1,1,1,3,3-d5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone-1,1,1,3,3-d5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The formation of water molecules via hydrogen atom abstraction by hydroxyl radicals and their formation via unimolecular elimination from vibrationally excited alcohols and organic …
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